5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(2-phenylethynyl)phenyl]-1H-imidazole
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Overview
Description
5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(2-phenylethynyl)phenyl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(2-phenylethynyl)phenyl]-1H-imidazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Imidazole Core: The imidazole core can be synthesized through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.
Phenylethynyl Group Addition: The phenylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or ethynyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the bromophenyl groups, converting them to phenyl groups using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of phenyl derivatives
Substitution: Formation of substituted imidazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(2-phenylethynyl)phenyl]-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromophenyl and phenylethynyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-2-[4-(2-phenylethynyl)phenyl]-1H-imidazole
- 5-(2-bromophenyl)-2-[4-(2-phenylethynyl)phenyl]-1H-imidazole
Comparison
Compared to similar compounds, 5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(2-phenylethynyl)phenyl]-1H-imidazole may exhibit unique properties due to the presence of multiple bromophenyl groups, which can influence its reactivity and biological activity
Properties
IUPAC Name |
5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(2-phenylethynyl)phenyl]-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18Br2N2/c30-24-18-16-22(17-19-24)27-28(25-8-4-5-9-26(25)31)33-29(32-27)23-14-12-21(13-15-23)11-10-20-6-2-1-3-7-20/h1-9,12-19H,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJWOMQVMLKAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC(=C(N3)C4=CC=CC=C4Br)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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